1-O-benzyl 7-O-tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-1,7-dicarboxylate
Overview
Description
1-O-benzyl 7-O-tert-butyl 3,3-difluoro-1,7-diazaspiro[34]octane-1,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 7-O-tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-1,7-dicarboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide compound.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Esterification: The carboxylic acid groups are esterified using benzyl alcohol and tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the spirocyclic ring.
Reduction: Reduction reactions can be performed to modify the ester groups, potentially converting them to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-O-benzyl 7-O-tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-1,7-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical agents due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. The fluorine atoms and spirocyclic structure contribute to its binding affinity and selectivity towards these targets. The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1,6-diazaspiro[3,4]octane-6-carboxylic acid tert-butyl ester
- 3,3-Difluoro-1,6-diazaspiro[3,4]octane-6-carboxylic acid benzyl ester
Uniqueness
The uniqueness of 1-O-benzyl 7-O-tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-1,7-dicarboxylate lies in its dual ester groups, which provide additional sites for chemical modification and potential biological activity. The presence of both benzyl and tert-butyl esters offers versatility in its chemical behavior and applications.
Properties
IUPAC Name |
1-O-benzyl 7-O-tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-1,7-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O4/c1-17(2,3)27-15(24)22-10-9-18(12-22)19(20,21)13-23(18)16(25)26-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXENBQXGIMFLMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CN2C(=O)OCC3=CC=CC=C3)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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